

Spectroscopic Data of 2,5-Dichloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dichloropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2,5-dichloropyridine**. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **2,5-dichloropyridine** by providing information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) nuclei.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2,5-dichloropyridine** exhibits signals corresponding to the three aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the chlorine substituents.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	8.70	Doublet (d)	$J(\text{H-6, H-4}) = 3.0$
H-4	8.13	Doublet of Doublets (dd)	$J(\text{H-4, H-3}) = 9.0$, $J(\text{H-4, H-6}) = 3.0$
H-3	7.68	Doublet (d)	$J(\text{H-3, H-4}) = 9.0$

Note: Data is referenced from various sources and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of **2,5-dichloropyridine**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon	Chemical Shift (δ) ppm
C-2	~151
C-5	~131
C-6	~150
C-3	~125
C-4	~139

Note: These are approximate values and can vary with the solvent and other experimental parameters. Definitive assignment often requires advanced NMR techniques.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- A solid sample of **2,5-dichloropyridine** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

- The typical volume of the solvent is 0.6-0.7 mL.
- The sample is gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.
- The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- For ^{13}C NMR, broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.
- The data is acquired, processed (typically via Fourier transformation), and analyzed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of **2,5-dichloropyridine**. The absorption of infrared radiation corresponds to specific molecular vibrations.

FT-IR Spectroscopic Data

The FT-IR spectrum of **2,5-dichloropyridine** shows characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Cl bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100-3000	Aromatic C-H stretch	Medium-Weak
~1600-1550	Aromatic C=C and C=N ring stretching	Strong-Medium
~1450-1400	Aromatic C=C and C=N ring stretching	Strong-Medium
~1100-1000	C-H in-plane bending	Medium
~850-750	C-H out-of-plane bending	Strong
~800-600	C-Cl stretching	Strong

Note: Peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of finely ground **2,5-dichloropyridine** is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).
- The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous dispersion.
- The powdered mixture is transferred to a pellet die.
- A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a transparent or translucent pellet.

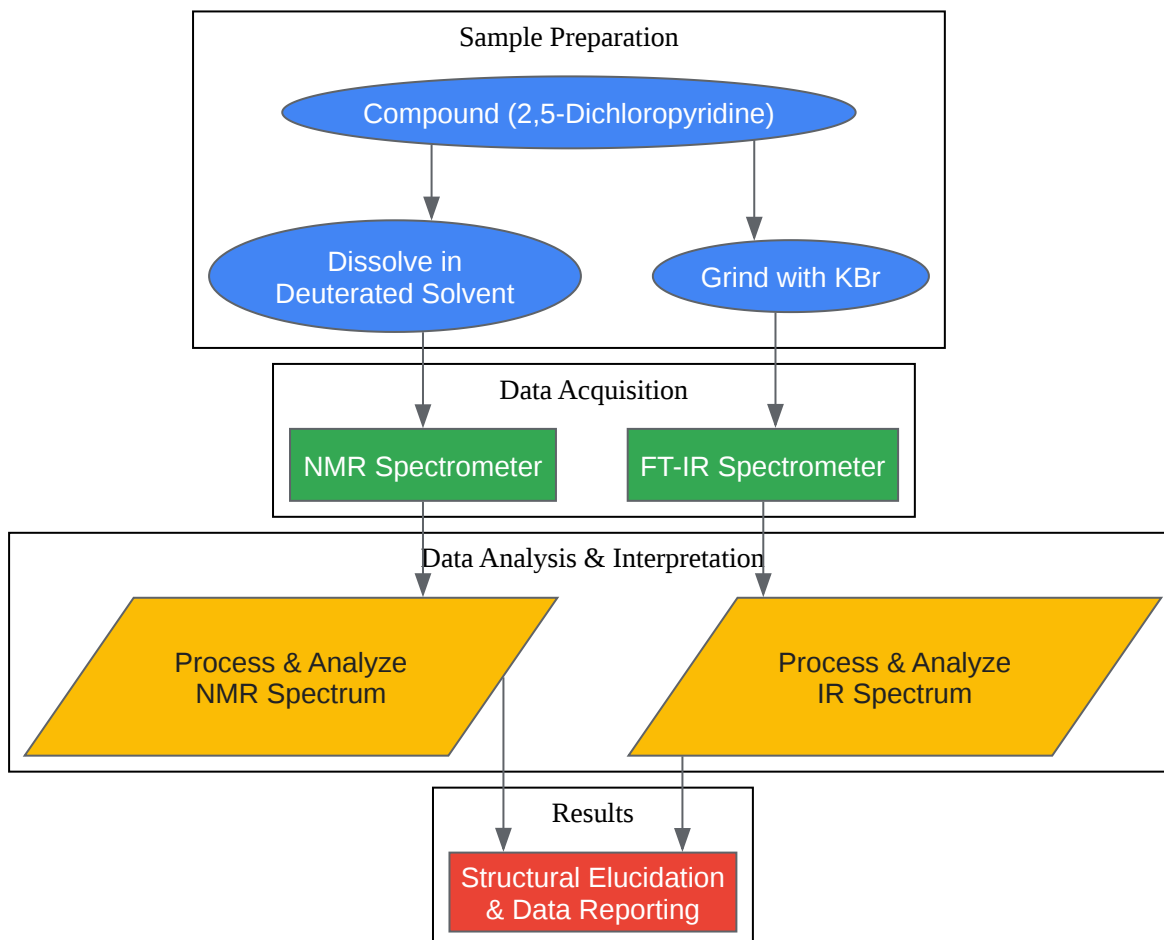
Instrumentation and Data Acquisition:

- A background spectrum of a pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.

- The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The resulting spectrum is analyzed for characteristic absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **2,5-dichloropyridine**.



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General workflow for spectroscopic analysis.

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